molecular formula C10H14N2O2 B6238989 ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate CAS No. 1638983-34-2

ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B6238989
CAS No.: 1638983-34-2
M. Wt: 194.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylate group is introduced through esterification with ethyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole-4-carboxylic acid.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of different substituents at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives with potential biological activities.

Scientific Research Applications

Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique cyclobutyl group in this compound may confer distinct steric and electronic effects, influencing its reactivity and biological activity.

Properties

CAS No.

1638983-34-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.